molecular formula C15H21FN2O2 B2635407 2-fluoro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}pyridine-4-carboxamide CAS No. 1259132-03-0

2-fluoro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}pyridine-4-carboxamide

Cat. No. B2635407
CAS RN: 1259132-03-0
M. Wt: 280.343
InChI Key: HHFLOJYNBGFHNO-UHFFFAOYSA-N
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Description

2-fluoro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}pyridine-4-carboxamide, also known as JNJ-47965567, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. It belongs to the class of pyridine carboxamide derivatives and has been shown to have promising pharmacological properties.

Mechanism of Action

2-fluoro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}pyridine-4-carboxamide exerts its pharmacological effects through the inhibition of HDACs and BET proteins. By inhibiting these targets, this compound can modulate gene expression and alter cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. This compound has also been shown to have anti-inflammatory effects, and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

2-fluoro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}pyridine-4-carboxamide has several advantages for use in laboratory experiments. It has been shown to have potent activity against a range of targets, and can be used to modulate gene expression and alter cellular processes. However, there are also limitations to its use. This compound is a relatively new compound, and its pharmacological properties are still being investigated. In addition, its mechanism of action is complex and not fully understood, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research and development of 2-fluoro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}pyridine-4-carboxamide. One potential application is in the treatment of cancer, where it has shown promising activity in preclinical studies. Further research is needed to determine its efficacy and safety in clinical trials. This compound may also have potential applications in the treatment of inflammatory diseases and other conditions where modulation of gene expression is desirable. Additionally, further research is needed to fully understand its mechanism of action and identify other potential targets for therapeutic intervention.
In conclusion, this compound is a novel small molecule with promising pharmacological properties. Its potent activity against a range of targets, including HDACs and BET proteins, makes it a promising candidate for therapeutic intervention in a range of diseases. Further research is needed to fully understand its mechanism of action and determine its efficacy and safety in clinical trials.

Synthesis Methods

The synthesis of 2-fluoro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}pyridine-4-carboxamide involves a series of chemical reactions, starting with the reaction of 2-fluoropyridine-4-carboxylic acid with thionyl chloride to form 2-fluoropyridine-4-carbonyl chloride. This intermediate is then reacted with 2-(2-methylcyclohexyloxy)ethylamine to form the final product, this compound.

Scientific Research Applications

2-fluoro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}pyridine-4-carboxamide has been extensively studied for its potential use in various therapeutic applications. It has been shown to have potent activity against a range of targets, including histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. This compound has also been shown to have activity against other targets, such as the bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene transcription.

properties

IUPAC Name

2-fluoro-N-[2-(2-methylcyclohexyl)oxyethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-11-4-2-3-5-13(11)20-9-8-18-15(19)12-6-7-17-14(16)10-12/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFLOJYNBGFHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OCCNC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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